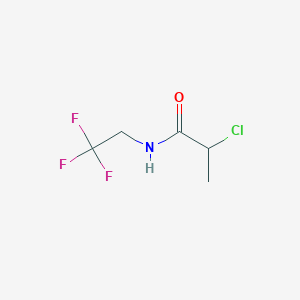

2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRNHFORYFCZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396588 | |

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139126-57-1 | |

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-chloro-N-(2,2,2-trifluoroethyl)propanamide: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Fluorinated Amides

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The 2-chloro-N-(2,2,2-trifluoroethyl)propanamide molecule stands as a prime example of a highly functionalized and versatile building block. It belongs to the class of halogenated amides and is distinguished by two key reactive centers: an α-chloro substituent on the propanamide backbone and a chemically robust 2,2,2-trifluoroethyl group on the amide nitrogen.

The trifluoroethyl moiety is of particular interest as it can significantly enhance the pharmacological profile of a parent compound.[1] This group is known to improve metabolic stability, increase lipophilicity, and can act as a bioisostere for the hydrolytically less stable amide bond, a crucial feature in drug design.[2][3] Consequently, this compound is not merely a chemical curiosity but a valuable intermediate for constructing more complex molecules with potentially superior biological efficacy and pharmacokinetic properties.[1] This guide provides an in-depth examination of its synthesis, physicochemical characteristics, and proven applications, offering field-proven insights for researchers and development professionals.

PART 1: Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-chloropropanoyl chloride and 2,2,2-trifluoroethylamine.[1]

Causality of Reagent and Condition Selection

The choice of 2-chloropropanoyl chloride as the acylating agent is strategic; it is a highly reactive acyl chloride that readily undergoes reaction with amines.[4] The α-chloro atom provides a secondary site for subsequent nucleophilic substitution, further expanding the synthetic utility of the final product.[1] 2,2,2-Trifluoroethylamine serves as the nucleophile. The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the highly reactive acyl chloride.[1]

A crucial component of this synthesis is the inclusion of a non-nucleophilic base, most commonly triethylamine (TEA). During the amidation, one equivalent of hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine scavenges the HCl in situ, forming triethylammonium chloride and allowing the amidation to proceed to completion.[1] The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction rate, ensuring safety and minimizing potential side reactions.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,2-trifluoroethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add triethylamine (1.2-1.5 equivalents) to the solution. Subsequently, add a solution of 2-chloropropanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[1]

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane.[1] For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.[1]

PART 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its handling, characterization, and application in further synthetic steps.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 139126-57-1 | [1][5] |

| Molecular Formula | C₅H₇ClF₃NO | [1][5][6] |

| Molecular Weight | 189.56 g/mol | [1][5] |

| Monoisotopic Mass | 189.01683 Da | [6] |

| InChIKey | PKRNHFORYFCZOX-UHFFFAOYSA-N | [1][6] |

| Purity | ≥95% (typical for commercial samples) | [1] |

| Storage | Sealed in a dry environment, 2-8°C | [5] |

Spectroscopic Signature for Structural Validation

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is highly characteristic. The trifluoroethyl group's CH₂ protons are expected to appear as a quartet around δ 3.8–4.2 ppm due to coupling with the three adjacent fluorine atoms (J = 8–10 Hz). The methyl group (CH₃) of the propanamide backbone typically shows as a triplet around δ 1.5 ppm.[1]

-

¹³C NMR: In the carbon spectrum, the carbonyl carbon (C=O) of the amide provides a key signal in the downfield region, typically around δ 170 ppm.[1]

-

IR Spectroscopy: Infrared analysis confirms the presence of the amide functional group through characteristic absorption bands. An N-H stretching vibration is expected around 3300 cm⁻¹, while the strong carbonyl (C=O) stretch appears near 1650 cm⁻¹.[1]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will typically show the protonated molecular ion [M+H]⁺ at an m/z of approximately 190.02.[6] The presence of the chlorine atom will also result in a characteristic M+2 isotopic pattern.

Chemical Reactivity

The molecule's dual functionality dictates its reactivity profile.

-

Nucleophilic Substitution: The chlorine atom at the α-carbon is susceptible to replacement by a variety of nucleophiles, such as amines or thiols. This allows for the elaboration of the propanamide backbone into more complex structures.[1]

-

Amide Hydrolysis: The amide bond, while more stable than an ester, can be hydrolyzed back to the corresponding carboxylic acid and amine under strong acidic or basic conditions.[1]

PART 3: Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate.

Caption: Key application areas for the title compound.

Pharmaceutical Synthesis

The primary application lies in medicinal chemistry, where it serves as a scaffold to create new drug candidates.[1] The trifluoroethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, its metabolic stability can lead to longer half-lives in biological systems. Studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, underscoring its potential in therapeutic development.[1]

Agrochemical Development

In a similar vein to pharmaceuticals, the structural features of this compound are advantageous in the design of modern agrochemicals. It acts as a building block for new classes of pesticides and herbicides where enhanced stability and targeted biological activity are desired.[1]

Proteomics and Chemical Biology

The reactivity of the α-chloro group makes this compound a useful tool in proteomics research. It can be employed as a chemical probe to covalently label proteins, aiding in the study of protein structure, function, and interactions within complex biological pathways.[1]

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its straightforward amidation synthesis, combined with its unique structural features—a reactive α-chloro handle and a property-enhancing N-trifluoroethyl group—makes it a powerful tool for chemists in drug discovery, agrochemical science, and beyond. The detailed protocols and property analyses provided in this guide serve as a robust foundation for its effective utilization in demanding research and development environments.

References

-

Braun, C., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. [Link]

-

ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields... [Link]

-

ResearchGate. Proposed strategy for the synthesis of N‐trifluoroacetyl amides. [Link]

-

PubChemLite. This compound (C5H7ClF3NO). [Link]

-

PubMed. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

-

ResearchGate. The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. [Link]

-

ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [Link]

- Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

-

Nature. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 139126-57-1|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C5H7ClF3NO) [pubchemlite.lcsb.uni.lu]

2-chloro-N-(2,2,2-trifluoroethyl)propanamide chemical structure and CAS number

An In-depth Technical Guide to 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated amide of significant interest in synthetic chemistry. It serves as a crucial intermediate for the development of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of both a reactive α-chloro group and a stabilizing trifluoroethyl moiety imparts unique chemical properties that make it a versatile building block. This guide details its chemical identity, a robust laboratory-scale synthesis protocol, methods for spectroscopic characterization, key reactivity patterns, and essential safety and handling procedures. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

This compound is characterized by a propanamide backbone with a chlorine atom at the α-carbon and a 2,2,2-trifluoroethyl group attached to the amide nitrogen.[1] This combination of functional groups is central to its utility in organic synthesis.

Chemical Structure Diagram:

Sources

An In-Depth Technical Guide to the Biological Activity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, a halogenated amide with significant potential in the agrochemical and pharmaceutical sectors. As a member of the chloroacetamide class of molecules, its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical pathway in plants. The incorporation of a trifluoroethyl group is a key structural feature anticipated to enhance its metabolic stability and overall biological efficacy. This document delves into its mechanism of action, provides detailed protocols for its experimental evaluation, and discusses its potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biological potential of this compound.

Introduction and Chemical Profile

This compound (CAS No. 139126-57-1) is a synthetic chemical compound characterized by a propanamide backbone with a chlorine atom at the alpha-carbon and a 2,2,2-trifluoroethyl group attached to the nitrogen atom.[1] Its molecular formula is C₅H₇ClF₃NO.[1] The presence of the trifluoroethyl moiety is of particular interest as it is known to positively influence the pharmacological profile of molecules by enhancing properties such as solubility and metabolic stability.[1] While primarily utilized as a laboratory reagent and an intermediate in the synthesis of more complex molecules like pesticides and pharmaceuticals, its intrinsic biological activity is an area of growing interest.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 139126-57-1 | [1] |

| Molecular Formula | C₅H₇ClF₃NO | [1] |

| Molecular Weight | 189.56 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Class | Chloroacetamide | [3] |

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary herbicidal mechanism of action for the chloroacetamide class of compounds is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[3] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids. These molecules are crucial for protecting the plant from environmental stress, maintaining cell membrane integrity, and ensuring proper development.[4]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes a four-step cycle that adds two-carbon units to a growing acyl-CoA chain. The key, rate-limiting step in this cycle is the condensation reaction catalyzed by β-ketoacyl-CoA synthase (KCS). Chloroacetamides, including presumably this compound, are potent inhibitors of KCS.[4] By blocking this enzyme, the synthesis of VLCFAs is halted, leading to a cascade of detrimental effects on the plant, ultimately resulting in growth inhibition and death.

Signaling Pathway of VLCFA Biosynthesis and Inhibition

Caption: VLCFA biosynthesis pathway and the inhibitory action of this compound on β-ketoacyl-CoA Synthase (KCS).

Experimental Evaluation of Biological Activity

To thoroughly characterize the biological activity of this compound, a series of in vitro and in vivo assays are recommended. These protocols are designed to be self-validating and provide a clear understanding of the compound's efficacy and potential toxicity.

In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the VLCFA elongase complex.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C5H7ClF3NO) [pubchemlite.lcsb.uni.lu]

- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of Very-Long-Chain-Fatty Acid Synthesis Has an Impact on the Dynamics of Cellulose Synthase in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-N-(2,2,2-trifluoroethyl)propanamide spectroscopic data (NMR, mass spectrometry)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated amide of interest in various chemical research domains, including medicinal chemistry and organic synthesis.[1] Its structure, characterized by a chiral center at the α-carbon and a trifluoroethyl group on the amide nitrogen, presents a unique spectroscopic fingerprint.[1] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to offer researchers, scientists, and drug development professionals a comprehensive reference.

The molecular structure of this compound is C₅H₇ClF₃NO, with a monoisotopic mass of approximately 189.01683 Da and a molecular weight of 189.56 g/mol .[1][2] The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F, along with the distinct isotopic pattern of chlorine, makes a multi-technique spectroscopic approach particularly powerful for its structural elucidation.

Molecular Structure Overview

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and the different chemical environments of the atoms.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| CH₃ | ~1.6 | Doublet (d) | ~7.0 | 3H | Methyl protons adjacent to the chiral center |

| CH | ~4.5 | Quartet (q) | ~7.0 | 1H | Methine proton at the chiral center |

| NH | ~7.0-8.0 | Broad Triplet (br t) | ~9.0 | 1H | Amide proton |

| CH₂ | ~3.8 | Quartet of Triplets (qt) | J(H-F) ~9.0, J(H-H) ~7.0 | 2H | Methylene protons adjacent to CF₃ and NH |

Interpretation:

-

The methyl (CH₃) protons are coupled to the single methine (CH) proton, resulting in a doublet.[1]

-

The methine (CH) proton, being adjacent to the electron-withdrawing chlorine atom and the carbonyl group, is expected to be significantly downfield. It is coupled to the three methyl protons, appearing as a quartet.

-

The amide (NH) proton's chemical shift can be variable and concentration-dependent. It is coupled to the adjacent methylene (CH₂) protons, appearing as a triplet.

-

The methylene (CH₂) protons are coupled to both the three fluorine atoms on the adjacent carbon (quartet) and the amide proton (triplet), which should result in a quartet of triplets. A chemical shift of approximately 3.8 ppm is anticipated.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| CH₃ | ~20 | Singlet | Methyl carbon |

| CH | ~55 | Singlet | Chiral carbon attached to chlorine |

| C=O | ~170 | Singlet | Carbonyl carbon of the amide |

| CH₂ | ~42 | Quartet (q), J ≈ 35 Hz | Methylene carbon |

| CF₃ | ~125 | Quartet (q), J ≈ 280 Hz | Trifluoromethyl carbon |

Interpretation:

-

The carbonyl carbon (C=O) is the most deshielded, appearing around 170 ppm.[1]

-

The trifluoromethyl (CF₃) carbon signal is split into a quartet by the three attached fluorine atoms with a large coupling constant.

-

The methylene (CH₂) carbon, adjacent to the CF₃ group, also exhibits a quartet splitting pattern, but with a smaller coupling constant.

-

The methine (CH) carbon is shifted downfield due to the attached chlorine atom.

-

The methyl (CH₃) carbon appears at the most upfield position, typical for an aliphatic sp³ carbon.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and specific for fluorinated compounds.

Predicted ¹⁹F NMR Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | CF₃ | ~ -75 | Triplet (t) | J(F-H) ~9.0 | Trifluoromethyl group |

Interpretation:

-

The three equivalent fluorine atoms of the CF₃ group are coupled to the two protons of the adjacent methylene (CH₂) group, resulting in a triplet. The chemical shift is typically reported relative to a standard like CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar amide.

Predicted ESI-MS Data

| Adduct | Predicted m/z | Interpretation |

| [M+H]⁺ | 190.0241 | Protonated molecule |

| [M+Na]⁺ | 212.0061 | Sodium adduct |

| [M-H]⁻ | 188.0096 | Deprotonated molecule |

Data sourced from PubChemLite.[2]

Interpretation:

-

The most prominent ion in positive ion mode ESI-MS is expected to be the protonated molecule, [M+H]⁺.

-

The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.

-

Common fragmentation pathways for amides include cleavage of the amide bond and the C-Cl bond.

Experimental Protocols & Workflows

NMR Data Acquisition Workflow

A standardized workflow ensures reproducibility and high-quality data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR.

-

Spectrometer Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans (e.g., 64) are generally needed.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) for each spectrum.

-

Data Analysis: Calibrate the chemical shift scale using the solvent peak or TMS. Identify and assign the peaks, measure their integration (for ¹H), and determine the coupling constants.

Mass Spectrometry Data Acquisition Workflow

Figure 3: General workflow for ESI-MS data acquisition.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent system for electrospray, such as a methanol/water or acetonitrile/water mixture.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Examine the resulting spectra for the molecular ion ([M+H]⁺ or [M-H]⁻) and common adducts ([M+Na]⁺, [M+K]⁺, etc.). Verify the isotopic pattern for the presence of chlorine.

Conclusion

The combination of ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry provides a robust and comprehensive dataset for the structural confirmation of this compound. The predicted chemical shifts, coupling patterns, and mass-to-charge ratios serve as a reliable benchmark for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to scientific integrity and the advancement of research and development projects.

References

- Benchchem. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C5H7ClF3NO).

Sources

solubility and stability of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

An In-Depth Technical Guide to the Solubility and Stability of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Foreword: A Proactive Approach to Physicochemical Profiling

In the landscape of drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. A significant portion of this attrition is attributable to suboptimal physicochemical properties. Molecules that are poorly soluble or inherently unstable consume invaluable resources and time, only to fail in later, more expensive stages of development. This guide focuses on a specific molecule, this compound, to illustrate the principles and methodologies of early-stage characterization. While this compound serves as our model, the strategies detailed herein are universally applicable. We will dissect the "how" and, more critically, the "why" behind the experimental choices, providing a framework for robust, self-validating physicochemical profiling that is essential for any researcher, scientist, or drug development professional.

Molecular Overview and Strategic Importance

This compound is a halogenated amide. Its structure, featuring an electrophilic α-chloro group and an electron-withdrawing N-trifluoroethyl moiety, presents a unique combination of features that may influence its biological activity and, critically, its drug-like properties. The trifluoroethyl group can enhance metabolic stability and binding affinity, while the α-chloro group offers a potential reactive handle for covalent interactions or further synthetic modification. However, these same features are harbingers of potential liabilities, namely poor solubility and chemical instability.

A thorough understanding of these properties is not merely an academic exercise; it is the cornerstone of a successful development program. It dictates formulation strategies, predicts shelf-life, informs toxicological assessments, and ultimately determines the feasibility of the entire project.

Aqueous and Organic Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability. We must understand it not just in a single medium, but across a range of physiologically and pharmaceutically relevant solvents. We will explore two key types of solubility: kinetic and thermodynamic.

Kinetic Solubility Assessment via Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock—a scenario that mimics high-throughput screening conditions. It provides a rapid, early assessment of potential solubility issues.

Causality Behind the Method: This assay is chosen for its speed and low compound consumption, making it ideal for the early discovery phase. It identifies compounds that might crash out of solution during in vitro assays, preventing misleading biological data. The use of nephelometry, which measures light scattering from suspended particles (precipitate), provides a highly sensitive endpoint.

Experimental Protocol: Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.

-

Aqueous Addition: Rapidly add the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the DMSO solutions. The final DMSO concentration should be kept low and consistent, typically ≤1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period, typically 1-2 hours, to allow for precipitation to equilibrate.

-

Measurement: Read the plate using a laser-based nephelometer to measure the extent of light scattering in each well.

-

Data Analysis: The kinetic solubility value is defined as the concentration at which the nephelometry signal significantly deviates from the baseline (soluble compound).

Thermodynamic Solubility Determination via Shake-Flask Method

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is the gold standard for solubility measurement and is critical for formulation development.

Causality Behind the Method: The shake-flask method, as described in OECD Guideline 105, ensures that the system reaches true thermodynamic equilibrium. By adding an excess of solid compound to the solvent, we saturate the solution. The extended incubation period allows the dissolution and precipitation processes to reach a steady state, providing a definitive solubility value that is crucial for predicting oral absorption and informing formulation decisions.

Experimental Protocol: Shake-Flask (OECD 105)

-

Preparation: Add an excess amount of solid this compound to several vials containing the solvents of interest (e.g., Water, PBS pH 7.4, 0.1N HCl, Fasted State Simulated Intestinal Fluid).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Data Summary: Solubility Profile

The following table presents a hypothetical but realistic solubility profile for our compound, illustrating how the data should be structured.

| Parameter | Solvent/Medium | Temperature | Result (µg/mL) | Method |

| Kinetic Solubility | PBS, pH 7.4 (1% DMSO) | 25 °C | 45 | Nephelometry |

| Thermodynamic Solubility | Deionized Water | 25 °C | 150 | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | PBS, pH 7.4 | 25 °C | 185 | Shake-Flask HPLC-UV |

| Thermodynamic Solubility | 0.1 N HCl (pH 1.2) | 37 °C | 210 | Shake-Flask HPLC-UV |

Chemical Stability Assessment: A Forced Degradation Study

Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation (or stress testing) is an essential exercise to identify potential degradation pathways, develop stability-indicating analytical methods, and predict long-term stability. The structure of this compound suggests susceptibility to hydrolysis (at the amide bond and the α-chloro position) and potentially photolysis.

Causality Behind the Study Design: We subject the molecule to conditions far more aggressive than it will ever see during storage (high temperature, extreme pH, oxidative stress, and intense light). This approach is designed to rapidly produce degradants that might only form over months or years under normal conditions. By identifying these degradants, we can develop an analytical method (typically HPLC) that can separate the parent compound from all its potential impurities, which is a regulatory requirement.

Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of a forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocols

General Procedure:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

-

For each condition, add a small volume of the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.

-

Incubate for the specified time and temperature.

-

At the end of the incubation, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to halt the reaction.

-

Dilute all samples to the target concentration with mobile phase.

-

Analyze immediately by a stability-indicating HPLC method.

-

Acid Hydrolysis: Stress with 0.1 N HCl at 60 °C. Pull time points at 2, 8, and 24 hours.

-

Base Hydrolysis: Stress with 0.1 N NaOH at room temperature. Pull time points at 30 minutes, 2, and 4 hours. Rationale: Amide hydrolysis is often rapid under basic conditions, requiring shorter time points.

-

Oxidative Degradation: Stress with 3% H₂O₂ at room temperature. Protect from light. Pull time points at 2, 8, and 24 hours.

-

Photostability: Expose both solid compound and a solution (~100 µg/mL in water:acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Potential Degradation Pathways

The structure suggests two primary points of hydrolytic attack. Understanding these pathways is key to interpreting the degradation data.

Caption: Plausible hydrolytic degradation pathways for the target molecule.

Data Summary: Forced Degradation Results

A well-designed stability-indicating HPLC method would yield data that can be summarized as follows (hypothetical results).

| Stress Condition | Duration | Parent Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| Control | 24 h | 99.8 | N/A | N/A | 99.8 |

| 0.1 N HCl, 60 °C | 24 h | 85.2 | 13.1 (RRT 0.8) | N/A | 98.3 |

| 0.1 N NaOH, RT | 4 h | 15.7 | 40.1 (RRT 0.8) | 42.5 (RRT 0.5) | 98.3 |

| 3% H₂O₂, RT | 24 h | 98.5 | < 1.0 | N/A | 99.5 |

| Photolytic (Solution) | ICH Q1B | 97.1 | 2.2 (RRT 1.2) | N/A | 99.3 |

RRT = Relative Retention Time

Interpretation: The data indicates significant instability to base-catalyzed hydrolysis, yielding two major degradants, and moderate instability to acid hydrolysis, yielding one major degradant. The compound is relatively stable to oxidation and light. The excellent mass balance (>98%) demonstrates that the analytical method is capable of detecting all major degradation products.

Conclusions and Forward Strategy

The physicochemical profiling of this compound reveals a molecule with moderate aqueous solubility and a defined stability liability, particularly under basic conditions.

-

Solubility: The solubility, while not high, may be sufficient for early-stage in vitro and potentially in vivo studies, though formulation efforts using pH adjustment or excipients may be necessary for later development.

-

Stability: The pronounced hydrolytic instability under basic conditions is a critical finding. This will necessitate careful control of pH during synthesis, purification, formulation, and storage. The molecule should be formulated in a slightly acidic buffer (pH 4-5) to ensure adequate shelf-life.

This guide provides a foundational framework for the systematic evaluation of a new chemical entity. By applying these principles of solubility and stability testing early and rigorously, development teams can de-risk their projects, make informed decisions, and pave a more efficient path toward clinical success.

References

-

OECD Test Guideline 105: Water Solubility. OECD Publishing. [Link]

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

A Senior Application Scientist's Guide to Trifluoroethyl Amides in Medicinal Chemistry

Foreword: The Amide Conundrum and the Rise of a Fluorinated Solution

In the landscape of medicinal chemistry, the amide bond is both a cornerstone and a challenge. Its prevalence in peptides and small molecule drugs is a testament to its structural and hydrogen-bonding capabilities. However, this very bond is often an Achilles' heel, susceptible to enzymatic hydrolysis by proteases and amidases, which can lead to poor metabolic stability and limited oral bioavailability.[1][2] This "amide conundrum" has driven a decades-long search for suitable bioisosteres—chemical groups that can mimic the amide's desirable properties while overcoming its metabolic liabilities.[2][3][4]

Among the myriad of amide isosteres developed, the trifluoroethyl amine moiety has emerged as a uniquely effective and versatile replacement.[5][6] Its strategic incorporation can profoundly enhance a drug candidate's profile by conferring metabolic robustness without sacrificing, and often improving, biological potency.[3] This guide provides an in-depth exploration of the trifluoroethyl amide, from its fundamental physicochemical properties and synthesis to its successful application in modern drug discovery, offering researchers a technical and practical understanding of this powerful tool.

Part 1: The Trifluoroethyl Amide - A Profile of a Superior Isostere

The success of the trifluoroethyl amine as an amide bioisostere is not accidental; it stems from a unique confluence of electronic and structural properties imparted by the potent trifluoromethyl group.

Taming Basicity: An Amide-Like pKa

A primary challenge in replacing an amide with a simple amine is the latter's high basicity. Most alkyl amines are protonated at physiological pH, introducing a positive charge that can negatively impact cell permeability and target binding. The trifluoroethyl amine elegantly solves this. The intense electron-withdrawing inductive effect of the three fluorine atoms drastically reduces the basicity of the adjacent nitrogen atom. This shifts its pKa value to be more in line with that of a neutral amide, ensuring it remains uncharged and can engage in similar interactions as the parent amide.[7][8]

Preserving the Crucial Hydrogen Bond Donor

Many amide isosteres, such as alkenes or triazoles, mimic the geometry of the amide bond but sacrifice its hydrogen-bonding capabilities.[2][3] Specifically, they lose the N-H bond, which often acts as a critical hydrogen bond donor (HBD) for anchoring a drug to its biological target. The trifluoroethyl amine is a standout because it retains this essential N-H donor functionality, allowing it to preserve key binding interactions.[3][7][9] This is a decisive advantage, as demonstrated in the case of cathepsin K inhibitors, where the ability to maintain a hydrogen bond with Gly66 was critical for potency.[9]

Engineering Metabolic Stability

The core rationale for using an amide isostere is to enhance metabolic stability. Amides are hydrolyzed via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that then collapses. The trifluoroethyl amine lacks this susceptible carbonyl group. The carbon-fluorine bonds are exceptionally strong, and the trifluoromethyl group provides significant steric shielding, rendering the entire moiety highly resistant to enzymatic degradation.[1][3] This replacement effectively removes a metabolic "soft spot," leading to compounds with improved half-lives and bioavailability.[3][10]

Data Summary: Amide vs. Trifluoroethyl Amide

| Property | Typical Aliphatic Amide | Trifluoroethyl Amide Isostere | Rationale for Advantage in Drug Design |

| Basicity (pKa) | Neutral (pKa of conjugate acid < 0) | Weakly basic (pKa ~ 5-6) | Avoids unwanted positive charge at physiological pH, improving permeability.[7] |

| Metabolic Stability | Susceptible to hydrolysis | Highly resistant to hydrolysis | Increases in vivo half-life and oral bioavailability.[1][3][11] |

| H-Bonding | 1 H-bond donor (N-H), 1 acceptor (C=O) | 1 H-bond donor (N-H) | Retains the crucial H-bond donor capacity often lost with other isosteres.[3][9] |

| Geometry | Planar | Tetrahedral | Introduces a 3D structural element instead of a 2D planar one.[8] |

| Dipole Moment | C=O bond is highly polar | C-CF3 bond is isopolar with C=O | Mimics the electrostatic profile of the amide bond.[7] |

Part 2: Synthesis of Trifluoroethyl Amine Scaffolds

The practical application of trifluoroethyl amides in drug discovery has been enabled by the development of robust synthetic methodologies. While various methods exist, one of the most reliable and versatile approaches involves the nucleophilic addition of organometallic reagents to stable trifluoromethyl N,O-acetal precursors (hemiaminal ethers).[7]

Workflow: Grignard Addition to N-Aryl Hemiaminal Ethers

This method is advantageous because the N,O-acetal starting materials are often shelf-stable solids, easily prepared from the corresponding amine and 1-ethoxy-2,2,2-trifluoroethanol.[7] The workflow allows for the rapid generation of diverse amine scaffolds for medicinal chemistry programs.[7]

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Halogenated Propanamides: A Technical Guide for the Modern Researcher

Abstract

The halogenated propanamide scaffold, a seemingly simple molecular architecture, has proven to be a remarkably versatile and potent motif in the landscape of modern chemistry and drug discovery. From its conceptual roots in the foundational principles of amide chemistry to its contemporary role in the development of targeted therapeutics, the journey of the halogenated propanamide is a testament to the enduring power of fundamental organic synthesis and the intricate dance of molecular recognition. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of this important class of molecules. We will traverse the historical milestones that paved the way for their synthesis, delve into the nuanced mechanisms of their bioactivity, and provide detailed, field-proven experimental protocols for their preparation and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated propanamides in their own investigations.

A Historical Odyssey: From Amide Fundamentals to Halogenated Specificity

The story of halogenated propanamides is not one of a single, sudden discovery, but rather a gradual evolution built upon the foundational pillars of 19th and 20th-century organic chemistry.

The Genesis of the Amide Bond

The synthesis of simple amides, including propanamide (propionamide), emerged in the early 19th century as chemists began to unravel the complexities of organic molecules. The dehydration of ammonium salts of carboxylic acids and the reaction of acid halides with ammonia were among the earliest methods to forge the robust amide linkage. These early endeavors, while foundational, laid the essential groundwork for the subsequent functionalization of the amide scaffold.

The Hofmann Rearrangement: A Serendipitous Gateway to N-Haloamides

A pivotal moment in the history of halogenated amides arrived with August Wilhelm von Hofmann's work on the reaction of primary amides with bromine in a basic solution, now famously known as the Hofmann rearrangement.[1] This reaction, which yields a primary amine with one less carbon atom, proceeds through a critical, albeit transient, N-bromoamide intermediate.[1] While Hofmann's primary goal was the synthesis of amines, his work provided the first conceptual framework for the existence and reactivity of N-halogenated amides, a class of compounds that would later become indispensable halogenating reagents in their own right.

The Rise of α-Halogenation

Parallel to the developments in N-halogenation, the late 19th and early 20th centuries saw significant progress in the α-halogenation of carbonyl compounds. The Hell-Volhard-Zelinsky reaction, discovered in the 1880s, provided a reliable method for the α-bromination of carboxylic acids using phosphorus tribromide and bromine.[2] This and similar subsequent methods for α-chlorination and iodination opened the door to the synthesis of α-halogenated acyl halides, which could then be readily converted to α-halogenated amides through reaction with amines. This classical approach remains a cornerstone of α-haloamide synthesis to this day.[3]

The Modern Era: Halogenated Propanamides in Drug Discovery

The true potential of halogenated propanamides began to be realized in the latter half of the 20th century and continues to accelerate in the 21st, particularly in the realm of medicinal chemistry. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.

A Case Study: Halogenated Propanamides as Potent TRPV1 Antagonists

A compelling example of the impact of halogenated propanamides is their emergence as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][5] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and inflammation.[6] Its activation by stimuli such as heat, acid, and capsaicin (the pungent compound in chili peppers) leads to an influx of calcium and sodium ions, triggering a pain signal.[7][6]

A series of 2-(halogenated phenyl)propanamides have been identified as highly effective TRPV1 antagonists, demonstrating the critical role of the halogen substituent in modulating biological activity.[8] For instance, fluorinated phenylpropanamide analogs have shown exceptional potency in blocking the activation of the TRPV1 channel.[8]

Mechanism of Action: A Molecular Dance of Inhibition

The antagonistic activity of these halogenated propanamides at the TRPV1 receptor is a fascinating example of molecular recognition. The binding of these antagonists can be either competitive, where they occupy the same binding site as endogenous activators, or non-competitive, where they bind to an allosteric site and induce a conformational change that prevents channel opening.[7]

Molecular modeling studies have revealed that the halogen atoms on the phenyl ring of the propanamide antagonists often engage in crucial hydrophobic interactions within the TRPV1 binding pocket.[8] Furthermore, the amide moiety itself can participate in hydrogen bonding with key amino acid residues, anchoring the antagonist in a conformation that stabilizes the closed, non-conductive state of the channel.[6]

The following diagram illustrates the general mechanism of TRPV1 activation and its inhibition by a halogenated propanamide antagonist.

Caption: Mechanism of TRPV1 antagonism by halogenated propanamides.

Experimental Protocols: Synthesizing Halogenated Propanamides

The synthesis of halogenated propanamides can be achieved through various routes. Below is a detailed, step-by-step protocol for a common method: the synthesis of a 2-chloro-N-arylpropanamide from the corresponding aniline and 2-chloropropionyl chloride.

Synthesis of 2-Chloro-N-(4-methylphenyl)propanamide

This protocol is adapted from established methods for the acylation of anilines.

Materials:

-

o-Toluidine

-

2-Chloropropionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred aniline solution via an addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-chloro-N-(4-methylphenyl)propanamide.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following workflow diagram illustrates the key steps in this synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 8. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Introduction

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is a halogenated amide of significant interest in medicinal chemistry and drug development.[1] The incorporation of a trifluoroethyl group can enhance the metabolic stability, lipophilicity, and overall pharmacological profile of a molecule.[1] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this valuable research compound, grounded in established chemical principles.

Chemical & Physical Properties

| Property | Value |

| Molecular Formula | C₅H₇ClF₃NO |

| Molecular Weight | 189.56 g/mol |

| CAS Number | 139126-57-1 |

| Appearance | White to off-white solid |

| Purity | ≥95% |

Reaction Scheme & Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 2-chloropropionyl chloride with 2,2,2-trifluoroethylamine. The reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the hydrochloric acid byproduct.

Reaction:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the protonated amide. The triethylamine then deprotonates the amide to give the final product and triethylammonium chloride.

Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Chloropropionyl chloride | 7623-09-8 | 126.97 | (To be calculated) | (To be calculated) | 1.0 |

| 2,2,2-Trifluoroethylamine | 753-90-2 | 99.06 | (To be calculated) | (To be calculated) | 1.2 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | (To be calculated) | (To be calculated) | 1.5 |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | (To be calculated) | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |

| Hexane | 110-54-3 | 86.18 | As needed | - | - |

| Ethanol | 64-17-5 | 46.07 | As needed | - | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup (silica gel)

-

Thin-Layer Chromatography (TLC) plates and chamber

Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add 2-chloropropionyl chloride (1.0 eq) dropwise to the cooled solution via a dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

1. Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the ethyl acetate/hexane mobile phase, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent from the combined fractions to yield the purified product.

-

2. Recrystallization:

-

Solvent System: Ethanol and deionized water.

-

Procedure:

-

Dissolve the product from column chromatography in a minimal amount of hot ethanol.

-

While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | δ (ppm): ~4.0 (q, J ≈ 9 Hz, 2H, -CH₂CF₃), ~4.5 (q, 1H, -CHCl-), ~1.7 (d, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~168 (-C=O), ~123 (q, J ≈ 277 Hz, -CF₃), ~55 (-CHCl-), ~42 (q, J ≈ 30 Hz, -CH₂CF₃), ~22 (-CH₃) |

| Mass Spec (ESI) | m/z: 190.02 [M+H]⁺, 212.00 [M+Na]⁺ |

| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1150 (C-F stretch) |

Safety Precautions

-

2-Chloropropionyl chloride: Corrosive, flammable, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2,2,2-Trifluoroethylamine: Corrosive and flammable. Handle with care in a fume hood, using appropriate PPE.

-

Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

-

Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

Ensure that all waste is disposed of according to institutional and local regulations.

Diagrams

Experimental Workflow

Caption: A schematic overview of the synthesis, workup, and purification process.

Reaction Mechanism

Caption: The nucleophilic addition-elimination mechanism for the amide formation.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride MSDS. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

-

LibreTexts Chemistry. (2024, October 4). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

The Versatile Role of 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Introduction: A Fluorinated Building Block of Strategic Importance

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] Within this context, 2-chloro-N-(2,2,2-trifluoroethyl)propanamide has emerged as a highly valuable and versatile building block. Its structure combines a reactive α-chloro amide functionality, ripe for nucleophilic displacement, with a metabolically robust N-trifluoroethyl group. This dual-functionality allows for its seamless integration into diverse molecular scaffolds, making it a reagent of significant interest for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis. We will delve into its primary modes of reactivity, present detailed, field-proven protocols for its key transformations, and explore its utility in the synthesis of complex, biologically active molecules. The causality behind experimental choices will be explained, ensuring that the presented protocols are not just a series of steps, but a self-validating system for achieving desired synthetic outcomes.

Core Reactivity: The Susceptibility of the α-Carbon to Nucleophilic Attack

The synthetic utility of this compound is predominantly centered around the electrophilic nature of the carbon atom bearing the chlorine substituent. This α-carbon is activated towards nucleophilic substitution (SN2) reactions, providing a reliable handle for the introduction of a wide array of functional groups. The primary transformations this reagent undergoes are:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and others. This forms the basis for constructing more complex molecular architectures.[3]

-

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-chloropropanoic acid and 2,2,2-trifluoroethylamine. While often a competing side reaction to be avoided, this reactivity can be synthetically useful in certain contexts.[3]

The trifluoroethyl group on the amide nitrogen is generally stable under many reaction conditions and serves to enhance the lipophilicity and metabolic stability of the resulting products.[3]

Application Notes & Protocols

Synthesis of α-Amino Amide Derivatives: Accessing Key Pharmaceutical Intermediates

One of the most powerful applications of this compound is in the synthesis of α-amino amides. These motifs are prevalent in a variety of biologically active molecules. The reaction proceeds via a straightforward SN2 displacement of the chloride by an amine nucleophile.

A prominent example of the industrial relevance of this transformation is found in the synthesis of the veterinary insecticide fluralaner . While the commercial synthesis utilizes the analogous 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, the chemistry is directly translatable and serves as an excellent model. The key intermediate, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is prepared by treating the chloro-precursor with ammonia.[4][5]

Caption: General workflow for the synthesis of α-amino amides.

Protocol 1: Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)propanamide

This protocol is adapted from the synthesis of the analogous acetamide intermediate for fluralaner and illustrates the direct amination with ammonia.[4]

Materials:

-

This compound

-

Aqueous ammonia (25-30%)

-

Water

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, charge this compound (1.0 eq).

-

Addition of Ammonia: Add a significant excess of aqueous ammonia (e.g., 8-10 volumes). The use of a large excess of the nucleophile is crucial to drive the reaction to completion and minimize the formation of dimeric impurities.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 40-60 °C. The reaction progress should be monitored by a suitable analytical technique such as GC or LC-MS. A typical reaction time is 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess ammonia and water.

-

Extraction and Isolation: The resulting crude product can be dissolved in water and extracted with an organic solvent like dichloromethane to remove non-polar impurities. The aqueous layer can then be basified to liberate the free amine, followed by extraction. Alternatively, the crude solid can be purified by crystallization.

Expertise & Experience Insights:

-

Causality of Excess Ammonia: The use of a large excess of ammonia is critical. The initially formed primary amine product is also nucleophilic and can compete with ammonia to react with the starting chloro-amide. This leads to the formation of a dimeric impurity, N-(2,2,2-trifluoroethyl)-2-{[1-(2,2,2-trifluoroethylamino)-1-oxopropan-2-yl]amino}propanamide. A high concentration of ammonia kinetically favors the desired reaction pathway.

-

Pressure Vessel: The reaction is typically performed in a sealed vessel to maintain the concentration of ammonia and to safely conduct the reaction at elevated temperatures.

-

Monitoring: It is essential to monitor the disappearance of the starting material to avoid prolonged heating, which can lead to side reactions.

Quantitative Data Summary (Illustrative):

| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | Aqueous Ammonia | Water | 40 | 2 | >90 | >93 |

Data adapted from patent literature for the analogous acetamide.[4]

Synthesis of Thioether Derivatives

The reaction of this compound with thiol nucleophiles provides a straightforward route to α-thioether substituted amides. These compounds are of interest in medicinal chemistry due to the diverse biological roles of sulfur-containing molecules. The thiolate anion, typically generated in situ by treating a thiol with a base, is a potent nucleophile for this transformation.

Caption: SN2 mechanism for thioether formation.

Protocol 2: General Procedure for the Synthesis of 2-(Organothio)-N-(2,2,2-trifluoroethyl)propanamides

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

Reaction Setup: To a solution of the desired thiol (1.1 eq) in an anhydrous polar aprotic solvent such as DMF, add a suitable base (1.2 eq) at room temperature. Stir for 15-30 minutes to ensure complete formation of the thiolate.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expertise & Experience Insights:

-

Choice of Base: For simple alkyl or aryl thiols, an inorganic base like potassium carbonate is often sufficient. For less acidic thiols or to accelerate the reaction, a stronger base like sodium hydride can be used, although this requires stricter anhydrous conditions.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the thiolate anion and promote the SN2 reaction.

-

Side Reactions: Over-alkylation of the sulfur to form a sulfonium salt is generally not a significant issue under these conditions, but using a modest excess of the thiol can help to mitigate this.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorine in the design of functionalized building blocks for organic synthesis. Its predictable reactivity, centered on the SN2 displacement of the α-chloro group, provides a reliable and versatile platform for the synthesis of a diverse range of α-substituted N-(2,2,2-trifluoroethyl)propanamides. The protocols and insights provided herein demonstrate its utility in accessing key intermediates for the pharmaceutical and agrochemical industries, most notably highlighted by its connection to the synthesis of fluralaner.

For researchers and drug development professionals, this reagent offers a strategic advantage. The trifluoroethylamide moiety can be considered a bioisostere of other functional groups, offering a means to fine-tune the properties of lead compounds. The continued exploration of new nucleophiles in reactions with this building block will undoubtedly lead to the discovery of novel molecules with unique biological activities. As the demand for more sophisticated and effective chemical entities grows, the applications of this compound in organic synthesis are poised to expand, solidifying its role as a key player in the chemist's synthetic toolbox.

References

- Google Patents. (2021). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (CN103124721B).

- Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (WO2020222158A1).

- Google Patents. (2025). Method for preparing fluralaner. (US20250214950A1).

- Google Patents. (2021). Process for purification of fluralaner. (WO2021105840A1).

-

Liu, Y., Wang, L., Ma, D., & Song, Y. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]

-

Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15735. [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]

- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 5. WO2021105840A1 - Process for purification of fluralaner - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide using LC-MS/MS and GC-MS

Introduction

2-chloro-N-(2,2,2-trifluoroethyl)propanamide is a halogenated amide whose detection is critical in various stages of pharmaceutical development, potentially as a process-related impurity or a metabolite. Its structure, featuring a chlorine atom and a trifluoroethyl group, presents unique analytical characteristics. This document provides detailed protocols for the sensitive and selective quantification of this compound using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method is presented as the primary approach due to its high sensitivity, specificity, and suitability for polar compounds, while the GC-MS method serves as a viable alternative.

Physicochemical Properties and Analytical Considerations

| Property | Estimated Value / Characteristic | Analytical Implication |

| Molecular Formula | C₅H₅ClF₃NO | --- |

| Molecular Weight | 189.55 g/mol | Guides mass spectrometry settings. |

| Polarity | Polar | The amide group makes the molecule polar, suggesting good solubility in polar solvents and suitability for reversed-phase or HILIC chromatography.[1][2] |

| Volatility | Moderately Volatile | The compound is potentially amenable to GC analysis, but the polar amide group may cause peak tailing. High temperatures in the GC inlet could lead to thermal degradation.[3] |

| Ionization Potential | Suitable for ESI & EI | The nitrogen in the amide group can be readily protonated for positive mode Electrospray Ionization (ESI). Electron Ionization (EI) in GC-MS will likely produce characteristic fragments.[4] |

| Halogenation | Contains Cl and F | The chlorine atom will produce a characteristic M+2 isotopic pattern in the mass spectrum, aiding in identification.[5][6] The trifluoroethyl group provides a distinct mass signature. |

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for its superior sensitivity, selectivity, and minimal sample degradation. The method is built around reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Analytical Workflow Overview

The following diagram illustrates the comprehensive workflow for the LC-MS/MS analysis.

Caption: LC-MS/MS workflow from sample preparation to final report.

Detailed Protocol

3.2.1. Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC mobile phase.[7][8]

-

Standard Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water to create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (e.g., from a drug substance): Accurately weigh 100 mg of the sample matrix into a 15 mL centrifuge tube.

-

Add 10 mL of 50:50 acetonitrile/water.

-

Vortex for 2 minutes to dissolve/disperse the sample.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

3.2.2. Instrumentation and Conditions

These parameters should be optimized for the specific instrument in use.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retaining moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | --- |

| MS System | Triple Quadrupole (QqQ) | Required for MRM experiments, providing high selectivity and sensitivity.[9] |

| Ionization Mode | ESI, Positive | The amide nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |

| Gas Temp. | 350 °C | Facilitates desolvation of droplets. |

| Gas Flow | 10 L/min | --- |

3.2.3. MS/MS Method Development (MRM)